Mendelevium
Description
Structure
2D Structure
Properties
CAS No. |
7440-11-1 |
|---|---|
Molecular Formula |
Md |
Molecular Weight |
258.09843 g/mol |
IUPAC Name |
mendelevium |
InChI |
InChI=1S/Md |
InChI Key |
MQVSLOYRCXQRPM-UHFFFAOYSA-N |
SMILES |
[Md] |
Canonical SMILES |
[Md] |
Other CAS No. |
7440-11-1 |
Synonyms |
Mendelevium |
Origin of Product |
United States |
Nuclear Synthesis and Production Methodologies for Mendelevium
Pioneering Reaction Mechanisms for Initial Production
The first synthesis of mendelevium was a landmark achievement in nuclear science, demonstrating the feasibility of producing elements on a one-atom-at-a-time basis. wikipedia.orgwikipedia.org
Alpha Particle Bombardment of Actinide Targets
In 1955, a team of scientists including Albert Ghiorso, Bernard Harvey, Gregory Choppin, Stanley Thompson, and Glenn Seaborg at the University of California, Berkeley, successfully synthesized this compound for the first time. vedantu.comrsc.org The experiment involved the bombardment of an einsteinium-253 target with alpha particles (helium nuclei) within a 60-inch cyclotron. wikipedia.orgrsc.orgazom.com This nuclear reaction, represented as 253Es + 4He → 256Md + 1n, resulted in the formation of the isotope this compound-256 and a free neutron. lbl.govscienceinfo.com The initial experiment was a marathon all-night effort that ultimately produced just seventeen atoms of the new element. ebsco.comrsc.org
The selection of einsteinium-253 as the target was a critical aspect of the discovery. This material was produced by irradiating plutonium over an extended period, which through a series of neutron captures and beta decays, transmuted into heavier actinides, including einsteinium. wikipedia.org
Recoil Separation Techniques in Early Discoveries
A crucial innovation in the discovery of this compound was the use of a recoil separation technique, a method conceived by Albert Ghiorso. wikipedia.orgacs.org In this setup, the einsteinium target material was placed on the side of the target opposite to the incoming alpha particle beam. wikipedia.org The momentum from the collision was sufficient to propel the newly formed this compound atoms, causing them to recoil and leave the target. vedantu.com These recoiling atoms were then collected on a thin gold catcher foil positioned behind the target. wikipedia.orgacs.org
This technique offered a significant advantage by physically separating the this compound atoms from the bulk of the unreacted einsteinium target material, which was essential for subsequent chemical identification. wikipedia.orgscribd.com The gold foil could then be dissolved in aqua regia, and the captured atoms were chemically separated and identified. wikipedia.org This method proved to be highly efficient and was instrumental in identifying the mere 17 atoms produced in the initial discovery. acs.org
Contemporary Synthesis Routes and Accelerator Technologies
Since its discovery, the methods for producing this compound have been refined, though the fundamental principles often remain the same. Modern accelerator technologies have enabled the production of a greater number of atoms for more detailed study.
Cyclotron-Based Production Schemes
Cyclotrons remain a primary tool for the synthesis of this compound. vedantu.comontosight.ai These particle accelerators are used to accelerate charged particles, such as alpha particles or heavier ions, to high energies required for nuclear fusion reactions. testbook.com The 60-inch cyclotron at the Lawrence Radiation Laboratory was the instrument used in the element's initial discovery. wikipedia.orgrsc.org
Different isotopes of this compound can be produced by varying the projectile ions and target materials. For instance, the lightest isotopes (244Md to 247Md) are typically produced by bombarding bismuth targets with argon ions. wikipedia.orgscienceinfo.com Heavier isotopes, such as those from 248Md to 253Md, are synthesized by bombarding plutonium and americium targets with carbon and nitrogen ions, respectively. vedantu.comwikipedia.org The most stable and important isotopes, ranging from 254Md to 258Md, are generated by bombarding various einsteinium isotopes (253Es, 254Es, and 255Es) with alpha particles. wikipedia.org
Target Preparation and Irradiation Strategies
The preparation of suitable targets is a highly specialized and critical step in the production of this compound. The target material, often a rare and highly radioactive actinide, must be prepared in a thin, uniform layer. researchgate.net In the original experiment, approximately 109 atoms of einsteinium-253 were deposited onto a thin gold foil using an electroplating technique. wikipedia.org This method provided a high-yield target, which was essential given the scarcity of the einsteinium material. wikipedia.org
Modern strategies still involve the careful preparation of actinide targets. researchgate.net The recoil technique continues to be valuable, allowing the produced this compound atoms to be physically separated from the target. scribd.com The atoms are collected on a foil, often made of materials like beryllium, aluminum, or platinum, in a vacuum. scribd.com This physical separation often eliminates the need for immediate, complex chemical dissolution of the entire expensive target. scribd.com The collected atoms can then be transported away from the reaction chamber for analysis using a gas jet system, where they are trapped in a gas like helium and carried through a capillary tube. scribd.com
Production Yields and Atom-at-a-Time Synthesis Approaches
The synthesis of this compound is characterized by extremely low production yields, a challenge that has defined its study from the very beginning.
The initial discovery of this compound was a quintessential example of "atom-at-a-time" synthesis, where only a handful of atoms were created and detected. wikipedia.orglbl.govacs.org The prediction for the first experiment was that, under optimal conditions, only one atom of element 101 would be produced per experiment. wikipedia.org The successful detection of 17 atoms was a significant achievement. wikipedia.orgacs.org
Even with modern techniques, the production of this compound is measured in terms of atoms. While it is now possible to produce millions of this compound atoms, this is still an incredibly small quantity, precluding the creation of a macroscopic sample of the element. ebsco.comwikipedia.orgrsc.org For example, using microgram quantities of einsteinium-253, it is possible to produce over a million this compound atoms per hour. wikipedia.org Femtogram quantities of this compound-256 can be produced from available microgram amounts of einsteinium. scribd.com The production of even these minute quantities is a complex process that requires specialized facilities. engineercalculator.com
The table below summarizes various production reactions for different this compound isotopes.
| Target Isotope | Projectile | Produced Isotope |
| 253Es | 4He (alpha particle) | 256Md |
| Bismuth (Bi) | Argon (Ar) ions | 244Md - 247Md |
| Plutonium (Pu) | Carbon (C) ions | 248Md - 253Md |
| Americium (Am) | Nitrogen (N) ions | 248Md - 253Md |
| 253Es, 254Es, 255Es | 4He (alpha particle) | 254Md - 258Md |
| 254Es | 18O | 260Md |
This table is based on data from multiple sources. vedantu.comwikipedia.orgscienceinfo.com
Isotopic Production Channels and Cross-Section Analysis
The synthesis of this compound, a synthetic element with atomic number 101, is exclusively achieved in particle accelerators through the bombardment of lighter elements with charged particles. wikipedia.org The production methodologies for its various isotopes involve a range of target materials and projectiles, each with a characteristic cross-section that dictates the probability of a specific nuclear reaction occurring. The cross-section is a critical parameter in these experiments, influencing the yield of the desired this compound isotope.
The lightest isotopes of this compound, from Md-244 to Md-247, are typically produced by bombarding bismuth targets with argon ions. wikipedia.org In contrast, heavier isotopes, ranging from Md-248 to Md-253, are synthesized by bombarding plutonium and americium targets with carbon and nitrogen ions. wikipedia.orgvedantu.com
The most stable and scientifically significant isotopes, Md-254 to Md-258, are generated by bombarding einsteinium with alpha particles. wikipedia.org The first synthesis of this compound, specifically the isotope Md-256, was accomplished by bombarding einsteinium-253 with alpha particles. engineercalculator.comazom.com While einsteinium-253, -254, and -255 can all serve as targets, einsteinium-254 is often preferred due to its longer half-life, which allows for more extended bombardment periods. wikipedia.org The production of Md-260 can be achieved through a transfer reaction between einsteinium-254 and oxygen-18. wikipedia.org
The production of this compound is a formidable challenge, often yielding only a few atoms at a time. engineercalculator.com The expected number of atoms produced can be roughly estimated by considering the number of target atoms, the target's cross-section, the ion beam intensity, and the duration of the bombardment. wikipedia.org For the initial discovery of element 101, calculations predicted the production of approximately one atom per experiment. wikipedia.org
Recent research has focused on refining the understanding of production cross-sections and decay properties of neutron-deficient this compound isotopes. in2p3.frin2p3.fr For instance, experiments have been conducted to resolve discrepancies in the alpha-decay energies assigned to mass-identified this compound isotopes and to establish production cross-sections for specific isotopes. in2p3.frin2p3.fr Studies have also measured the excitation functions for multinucleon transfer reactions that produce this compound isotopes, providing valuable data on their production cross-sections at various energy levels. ntis.gov
Below is an interactive data table summarizing various production channels for this compound isotopes.
| Target Isotope | Projectile | Produced Isotope | Reaction Type |
| Einsteinium-253 | Alpha particles | This compound-256 | Fusion-evaporation |
| Einsteinium-254 | Alpha particles | This compound-256 | Fusion-evaporation |
| Bismuth-209 | Argon ions | This compound-244 to 247 | Fusion-evaporation |
| Plutonium isotopes | Carbon ions | This compound-248 to 253 | Fusion-evaporation |
| Americium isotopes | Nitrogen ions | This compound-248 to 253 | Fusion-evaporation |
| Einsteinium-254 | Oxygen-18 ions | This compound-260 | Transfer reaction |
| Berkelium-249 | Nitrogen-15 ions | This compound-256 | Multinucleon transfer |
| Berkelium-249 | Oxygen-18 ions | This compound-256 | Multinucleon transfer |
| Berkelium-249 | Neon-22 ions | This compound-256 | Multinucleon transfer |
| Californium-249 | Nitrogen-15 ions | This compound-256 | Multinucleon transfer |
| Californium-249 | Oxygen-18 ions | This compound-256 | Multinucleon transfer |
| Californium-249 | Neon-22 ions | This compound-256 | Multinucleon transfer |
Isotopes and Nuclear Structure Research of Mendelevium
Systematics of Known Mendelevium Isotopes
This compound has no stable isotopes; all known isotopes are radioactive and have been produced artificially. Currently, 17 radioisotopes of this compound are known, with atomic masses ranging from Md to Md thoughtco.comwikipedia.orgazom.com. The isotopes are synthesized through nuclear reactions, typically by bombarding lighter elements with charged particles in accelerators chemicool.comrsc.org.
The most stable known isotope is Md, possessing a half-life of approximately 51.5 days nih.govthoughtco.comwikipedia.orgwikipedia.org. It decays primarily through alpha decay to Es or through spontaneous fission nih.govwikipedia.org. Other relatively long-lived isotopes include Md with a half-life of about 31.8 days and Md with a half-life of 5.52 hours isoflex.comwikipedia.orgwebelements.comshef.ac.uk. The lightest discovered isotope is Md, reported in 2020, with a half-life measured at around 0.38 seconds lbl.govwikipedia.orglbl.govchemlin.org. Many other isotopes have significantly shorter half-lives, often on the order of minutes or seconds wikipedia.orgwebelements.comshef.ac.uk.
Table 1: Key this compound Isotopes and Their Properties
| Isotope | Atomic Mass (Da) | Half-life | Primary Decay Mode(s) | References |
| Md | 244.08116(40) | 0.38 s | α, SF (<14%) | wikipedia.orgchemlin.org |
| Md | 255.09108 | 27 m | α, EC, SF | webelements.comshef.ac.uk |
| Md | 256.0941 | 1.3 h | α, EC (~90%), SF | wikipedia.orgwikipedia.orgwebelements.comshef.ac.uk |
| Md | 257.09553 | 5.52 h | α, EC, SF | wikipedia.orgwebelements.comshef.ac.uk |
| Md | 258.09857(22) | 51.5 d | α, EC | wikipedia.orgwikipedia.orgwebelements.comshef.ac.uk |
| Md | - | 57 min | IT | wikipedia.org |
| Md | 259.1005 | 1.6 h | α, SF | wikipedia.orgwebelements.comshef.ac.uk |
| Md | 260.104 | 32 d | SF, α, EC, β- | wikipedia.orgwebelements.comshef.ac.uk |
Note: Half-lives and decay modes can vary slightly between sources and may refer to the dominant decay pathway. SF denotes spontaneous fission, EC denotes electron capture, IT denotes isomeric transition.
Radioactive Decay Modes and Spectroscopic Studies
The decay of this compound isotopes involves several radioactive processes, which are studied using various spectroscopic techniques to understand nuclear structure.
Alpha (α) decay is a common decay mode for this compound isotopes, where the nucleus emits an alpha particle (a helium nucleus) and transforms into a lighter element. For instance, Md decays via alpha emission to Es wikipedia.orgwebelements.comshef.ac.uk. The study of alpha decay pathways includes measuring the energy of the emitted alpha particles and their associated half-lives. The concept of "hindrance factors" is used to quantify how much the observed alpha decay rate deviates from theoretical predictions, providing insights into the nuclear structure of the parent and daughter nuclei iupac.org. For Md, alpha decay to Es has been observed with a decay energy of approximately 8.947 MeV chemlin.org.
Spontaneous fission (SF) is another significant decay mode, particularly for the heavier isotopes of this compound wikipedia.orgwikidoc.org. In spontaneous fission, the nucleus splits into two or more smaller nuclei and often releases neutrons, without external stimulation. This compound isotopes are among the elements most susceptible to spontaneous fission due to their high atomic number wikidoc.org. Branching ratios, which represent the probability of spontaneous fission relative to other decay modes, are critical parameters measured in these studies wikipedia.orgiaea.org. For example, Md can decay via spontaneous fission nih.govwikipedia.org.
Electron capture (EC) is a prevalent decay mechanism for several this compound isotopes wikipedia.orgwikipedia.orgwebelements.comshef.ac.ukaps.org. In this process, an atomic electron is captured by the nucleus, converting a proton into a neutron and emitting a neutrino. This results in the formation of a daughter nuclide with one less proton. For example, Md decays via electron capture approximately 90% of the time, transforming into Fm thoughtco.comwikipedia.org. Similarly, Md's primary decay mode is believed to be electron capture aps.org.
This compound isotopes can exist in excited nuclear states known as isomers, which have relatively long half-lives compared to other excited states. These isomeric states decay by emitting gamma rays () or internal conversion electrons, often accompanied by X-rays. Gamma-ray and X-ray spectroscopy are essential techniques for identifying and characterizing these isomeric states, providing information about their energy levels, spins, and parities wikipedia.orgresearchgate.netarxiv.orgnuclearsciencefuture.org. For instance, Md is known as an isomer with a half-life of 57 minutes wikipedia.org. Studies involving alpha-gamma coincidence spectroscopy, where gamma rays emitted during decay are detected in coincidence with alpha particles, are used to construct detailed decay schemes and elucidate nuclear structure nuclearsciencefuture.orgresearchgate.net.
Nuclear Spectroscopy and Level Scheme Elucidation
Nuclear spectroscopy, encompassing techniques like alpha, beta, gamma, and X-ray spectroscopy, plays a pivotal role in understanding the nuclear structure of this compound. These studies aim to map out the energy levels, nuclear shapes, and shell effects within the nucleus in2p3.frresearchgate.netfnal.gov. By analyzing the decay chains of this compound isotopes, researchers can deduce level schemes, which are diagrams illustrating the arrangement of energy states within a nucleus researchgate.netarxiv.org.
Experiments utilizing sophisticated detector arrays, such as those at the Berkeley 88-Inch Cyclotron and other facilities, allow for the simultaneous measurement of decay properties like mass number, energy, and particle emissions lbl.govlbl.govnuclearsciencefuture.org. These measurements help to identify new isotopes, confirm decay modes, and refine our understanding of nuclear stability limits, particularly in the region of neutron-deficient isotopes near the Z=100 shell gap in2p3.frresearchgate.netlbl.gov. The detailed spectroscopic data obtained contributes to theoretical models that predict and explain the behavior of superheavy nuclei arxiv.orgnuclearsciencefuture.org.
Compound Names
this compound
Investigations of Neutron-Deficient and Neutron-Rich this compound Isotopes
The study of this compound isotopes involves their synthesis through nuclear reactions and the subsequent characterization of their decay properties. Seventeen radioisotopes of this compound are currently known, with mass numbers ranging from 244 to 260 wikipedia.orgwikipedia.org. These isotopes are produced by bombarding lighter elements with accelerated ions, a process that requires sophisticated particle accelerators and detection equipment. For instance, isotopes like 246Md and 247Md have been synthesized using heavy-ion induced fusion reactions such as ⁴⁰Ar + ²⁰⁹Bi and ⁴⁸Ca + ²⁰⁹Bi, often employing velocity filters like SHIP for separation and identification iaea.orggsi.de. The bombardment of Einsteinium-253 with alpha particles has been a key method for producing the more stable isotope, 258Md collegedunia.comvedantu.com.
The research findings reveal a trend in the stability of this compound isotopes. Generally, half-lives increase from the lighter, neutron-deficient isotopes towards heavier ones, peaking around 258Md. The most stable known isotope is ²⁵⁸Md , possessing a half-life of approximately 51.59 days wikipedia.orgwikipedia.orgvedantu.com. Other isotopes with notable half-lives include ²⁶⁰Md (around 27.8 to 31.8 days), ²⁵⁷Md (approximately 5.52 hours), ²⁵⁹Md (about 1.60 hours), and ²⁵⁶Md (around 1.3 to 1.5 hours or 77.7 minutes) wikipedia.orgwikipedia.orgcollegedunia.com.
The primary decay modes observed for this compound isotopes are electron capture (ε) and alpha decay (α). For example, ²⁵⁶Md decays via electron capture approximately 90% of the time and by alpha decay about 10% of the time wikipedia.org. Spontaneous fission (SF) is also a significant decay mode for some isotopes, particularly the heavier ones like ²⁵⁹Md and ²⁶⁰Md wikipedia.orgwikipedia.org. The discovery of ²⁵⁷Md, with a half-life of about 3 hours and primarily decaying via electron capture, was a significant finding aps.orgarxiv.org. Experimental techniques such as alpha-gamma spectroscopy and recoil-alpha correlations are crucial for identifying and characterizing these short-lived, neutron-deficient isotopes iaea.orggsi.de.
Key this compound Isotopes and Their Properties
| Mass Number | Half-life | Primary Decay Mode(s) |
| ²⁴⁴Md | ~0.30 s | α |
| ²⁴⁵Md | ~0.38 s | α |
| ²⁴⁶Md | ~0.92 s | α |
| ²⁵⁶Md | ~1.3 hours (77.7 min) | ε, α |
| ²⁵⁷Md | ~5.52 hours | ε, α |
| ²⁵⁹Md | ~1.60 hours | SF, α |
| ²⁶⁰Md | ~27.8 days | SF, α, ε |
| ²⁵⁸Md | ~51.59 days | α, ε |
Note: Half-lives and decay modes can vary slightly depending on the source and experimental precision.
Predictive Models for Nuclear Stability and the Island of Stability Hypothesis
The study of this compound isotopes is also framed within the broader theoretical quest for understanding nuclear stability, particularly the concept of the "island of stability." This hypothesis posits that certain superheavy atomic nuclei, characterized by "magic numbers" of protons and neutrons, may exhibit significantly longer half-lives than their immediate neighbors. These magic numbers, such as N=184 for neutrons, are predicted to create closed nuclear shells, imparting extra stability.
This compound, with its atomic number 101, resides in a region of the nuclear chart that precedes the predicted center of the island of stability, which is generally thought to be around Z=114 or Z=120 and N=184 iaea.org. Theoretical models, employing nuclear structure theories and shell models, are used to predict the properties of these superheavy elements, including their half-lives and decay pathways iaea.org. These predictions guide experimental efforts by suggesting which isotopes might be more stable and therefore more accessible for synthesis and study.
Research indicates that while this compound isotopes generally become more stable as their neutron number increases towards the predicted magic numbers, the increasing Coulomb repulsion between protons in heavier nuclei eventually limits this trend wikipedia.org. For this compound, this means that isotopes beyond a certain neutron number may become increasingly prone to spontaneous fission, thereby decreasing their half-lives. Predictive models suggest that elements with atomic numbers significantly higher than this compound, approaching Z=120, might represent the outer shores of this island of stability, with half-lives potentially exceeding microseconds, which is sufficient for detection and identification iaea.org. The continued investigation of this compound isotopes contributes to refining these theoretical models and mapping the landscape of nuclear stability.
Chemical Elements and Isotopes Mentioned:
| Name | Symbol | Atomic Number | Notes |
| This compound | Md | 101 | The primary subject of the article. |
| Fermium | Fm | 100 | A daughter product in the decay chains of some this compound isotopes. |
| Einsteinium | Es | 99 | A daughter product in the decay chains of some this compound isotopes. |
| Nobelium | No | 102 | Mentioned in the context of decay chains and related research. |
| Lawrencium | Lr | 103 | Mentioned in the context of decay chains and related research. |
| Californium | Cf | 98 | Used as a target material in the synthesis of some this compound isotopes. |
| Bismuth | Bi | 83 | Used as a target material in the synthesis of some this compound isotopes. |
| Argon | Ar | 18 | Used as a projectile ion in the synthesis of some this compound isotopes. |
| Helium | He | 2 | Used as alpha particle projectile in the synthesis of some this compound isotopes. |
| Titanium | Ti | 22 | Used as a projectile ion in the synthesis of some this compound isotopes. |
| Carbon | C | 6 | Used as a projectile ion in the synthesis of some this compound isotopes. |
Advanced Chemical Investigations at Trace Levels
Elucidation of Oxidation States in Aqueous Solution
The chemistry of mendelevium in aqueous solution is characterized by the accessibility of multiple oxidation states, a feature that has been the subject of extensive research. wikipedia.orgvedantu.com Early predictions suggested that this compound would predominantly exhibit a +3 oxidation state, similar to other late actinides. wikipedia.org This was confirmed in initial experiments that observed its elution behavior from a cation-exchange resin column, where it eluted just after fermium in the trivalent actinide sequence. wikipedia.org
The reduction of the stable trivalent this compound ion (Md³⁺) to the divalent state (Md²⁺) is a key feature of its aqueous chemistry. wikipedia.org Early estimates in 1967 for the standard reduction potential of the E°(Md³⁺→Md²⁺) couple were around -0.10 V or -0.20 V. wikipedia.org More recent and precise measurements have been conducted using sophisticated techniques such as flow electrolytic chromatography. researchgate.netosti.gov
In these experiments, trivalent this compound (²⁵⁵Md³⁺) is introduced into a column containing a working electrode, such as carbon fibers modified with a cation-exchange resin like Nafion. researchgate.net By applying a controlled potential to the column, the reduction of Md³⁺ to Md²⁺ can be induced. researchgate.net The different elution behaviors of the trivalent and divalent ions are then used to determine the extent of reduction at a given potential. For instance, in a 0.1 M HCl solution, divalent ions are eluted, while trivalent ions are retained and can be subsequently stripped with a more concentrated acid (e.g., 3.0 M HCl). researchgate.net
By plotting the reduction probability of this compound as a function of the applied potential, a reduction potential of -0.16 ± 0.05 V (versus the normal hydrogen electrode) for the Md³⁺/Md²⁺ couple was determined in 2013. wikipedia.orgresearchgate.net This value provides a quantitative measure of the relative stability of the +2 and +3 oxidation states in aqueous solution.
| Redox Couple | Standard Reduction Potential (E°) |
| Md³⁺/Md²⁺ | -0.16 ± 0.05 V |
| Md³⁺/Md⁰ | ~ -1.74 V (estimated) |
| Md²⁺/Md⁰ | ~ -2.5 V (estimated) |
This table presents the experimentally determined and estimated standard reduction potentials for various this compound redox couples. wikipedia.org
The existence of a stable divalent ion for this compound in aqueous solution is a significant finding, as it marked the first time this property was observed for an actinide element. vedantu.com The stability of the Md²⁺ ion is notable and influences its chemical behavior, drawing comparisons to divalent ions like strontium(II) and europium(II) in terms of its elution characteristics. wikipedia.org
The formation of divalent this compound is readily achieved under reducing conditions. wikipedia.org The relative ease of reduction from the +3 state is a key aspect of its chemistry. The stability of the resulting Md²⁺ ion in aqueous solution is a consequence of the electronic configuration of the late actinides, where the energy required to promote an f-electron to the d-subshell becomes a critical factor. The increased stability of the half-filled (f⁷) or completely filled (f¹⁴) f-subshell contributes to the stability of the +2 oxidation state in elements like europium and ytterbium, and a similar, though more complex, trend is observed in the late actinides.
The possibility of a monovalent (+1) oxidation state for this compound has been a subject of scientific debate. wikipedia.orgvedantu.com In 1973, a team of Russian scientists reported the production of this compound(I) by reducing higher oxidation states with samarium(II). wikipedia.org They suggested that the resulting Md⁺ ion was stable in a neutral water-ethanol solution and exhibited properties homologous to caesium(I). wikipedia.orgvedantu.com
However, subsequent experiments conducted by other research groups failed to find evidence for the existence of a stable Md(I) species. wikipedia.org These later studies indicated that when reduced, this compound behaves like divalent elements rather than the monovalent alkali metals. wikipedia.org Despite further thermodynamic studies by the original Russian team on the co-crystallization of this compound with alkali metal chlorides, which they interpreted as evidence for the formation of Md(I), the existence and stability of the +1 oxidation state in aqueous solution remain unconfirmed and are considered tentative. wikipedia.org
Complexation Chemistry of this compound Ions
The study of how this compound ions interact with various ligands to form complex ions is crucial for developing separation and purification techniques. These investigations provide insights into the coordination chemistry of the heaviest elements.
This compound ions, particularly in the +3 oxidation state, are known to form coordination complexes with organic ligands. One of the key complexing agents used in the study of this compound is α-hydroxyisobutyric acid (α-HIB). wikipedia.org This chelating agent was instrumental in the initial chemical separation and identification of this compound. wikipedia.org The selective elution of this compound from a cation-exchange resin column using an ammonia-buffered solution of α-HIB allows for its separation from other trivalent actinides. wikipedia.org
Another important organic ligand that forms complexes with this compound is 1,2-cyclohexanedinitrilotetraacetic acid (DCTA). wikipedia.org The formation of stable chelate complexes with ligands like DCTA is a characteristic feature of trivalent actinide chemistry and plays a role in their chemical differentiation.
Solvent extraction and ion-exchange chromatography are the primary techniques used to separate and chemically differentiate this compound from other elements, including other actinides. wikipedia.orgiaea.org
Ion-exchange chromatography has been a cornerstone of this compound chemistry since its discovery. wikipedia.org In a typical cation-exchange separation of trivalent actinides, the elements are adsorbed onto a resin and then selectively eluted with a complexing agent. Using a solution of α-hydroxyisobutyric acid, the trivalent actinide ions are eluted in reverse order of their atomic number, with the heavier actinides having smaller ionic radii and thus eluting later. wikipedia.org This method allows for the separation of Md³⁺ from other trivalent actinides like einsteinium and fermium. wikipedia.org
Solvent extraction chromatography offers an alternative method for separating trivalent actinides. wikipedia.org A common system involves using bis-(2-ethylhexyl) phosphoric acid (HDEHP) as the stationary organic phase and nitric acid as the mobile aqueous phase. wikipedia.org In this system, the elution sequence is reversed compared to cation-exchange with α-HIB, meaning the heavier actinides elute later. wikipedia.org While this method has the advantage of yielding this compound free from organic complexing agents, the late elution of this compound can be a drawback. wikipedia.org
Thermodynamics of Complex Formation in Solution
The reduction of Md(III) to Md(II) is a critical equilibrium in its solution chemistry. Electrochemical studies have established the standard reduction potential for this process. Early estimates in 1967 were around -0.10 V or -0.20 V, with more recent experiments in 2013 refining this value to -0.16 ± 0.05 V. wikipedia.org The relative stability of the divalent state is a significant factor in the thermodynamics of its complexation, influencing which ligands will preferably bind and the structure of the resulting complexes. For instance, the elution behavior of Md(II) has been compared to that of strontium(II) and europium(II). wikipedia.org
This compound(III) is known to form coordination complexes with chelating agents such as 1,2-cyclohexanedinitrilotetraacetic acid (DCTA). wikipedia.org The formation of such stable complexes is driven by favorable enthalpic and entropic contributions, typical for chelation reactions. While comprehensive thermodynamic data like stability constants (log K) for a wide range of this compound complexes are scarce due to experimental difficulties, the established redox potentials provide a fundamental basis for predicting its behavior in different chemical environments. A tentative +1 oxidation state has been reported but remains unconfirmed. wikipedia.orgebsco.com
| Reaction Couple | Standard Potential (E°) in Volts (V) | Status |
|---|---|---|
| Md³⁺ → Md²⁺ | -0.16 ± 0.05 | Experimentally Confirmed wikipedia.org |
| Md³⁺ → Md⁰ | ~ -1.74 | Estimated wikipedia.org |
| Md²⁺ → Md⁰ | ~ -2.5 | Estimated wikipedia.org |
| Md⁴⁺ → Md³⁺ | +5.4 | Predicted wikipedia.org |
Experimental Techniques for Tracer-Scale Chemistry
Investigating the chemical properties of this compound requires highly specialized experimental techniques capable of operating at the "tracer scale," where experiments are conducted with an extremely small number of atoms.
Rapid Chemical Separation Methods
The isolation of the few this compound atoms produced during bombardment from the target material (typically einsteinium) and various fission byproducts is a critical first step. wikipedia.orgnuclearmuseum.org Rapid separation methods are essential due to the element's short half-life. nuclearmuseum.org
One primary technique is cation-exchange chromatography . In this method, trivalent actinides are adsorbed onto a resin column. Selective elution can then be performed using a complexing agent like ammonia (B1221849) α-HIB, which separates the trivalent actinides. wikipedia.org
Another powerful method is solvent extraction chromatography , often utilizing bis-(2-ethylhexyl) phosphoric acid (HDEHP) as the stationary organic phase. wikipedia.org This technique interestingly reverses the elution sequence compared to cation-exchange, with heavier actinides eluting later. While this means this compound elutes very late, the resulting product is free of the organic complexing agents used in resin chromatography. wikipedia.org
A method that exploits this compound's stable divalent state has also been developed. After initial extraction, this compound is selectively reduced to Md(II) using agents like zinc or chromium. wikipedia.org The subsequent solvent extraction leaves the trivalent and tetravalent actinides on the column, while the Md(II) ions, behaving like alkaline earth metals, remain in the aqueous hydrochloric acid phase and are thus isolated. wikipedia.org
| Technique | Stationary Phase / Reagent | Mobile Phase / Eluant | Principle of Separation |
|---|---|---|---|
| Cation-Exchange Chromatography | Cation-exchange resin | Ammonia α-HIB | Selective elution of trivalent actinides based on complex formation. wikipedia.org |
| Solvent Extraction Chromatography | Bis-(2-ethylhexyl) phosphoric acid (HDEHP) | Nitric acid | Partitioning between organic and aqueous phases; heavier actinides elute later. wikipedia.org |
| Redox-based Extraction | Zinc amalgam or Chromium | 0.1 M Hydrochloric Acid | Md(III) is reduced to Md(II), which has different extraction properties than other trivalent actinides. wikipedia.org |
Thermochromatographic Studies for Metallic State Characterization
Thermochromatography is a gas-phase separation technique used to determine the volatility of chemical species, which provides insights into their metallic state and bonding characteristics. In this method, volatile compounds are passed through a column with a negative temperature gradient. The temperature at which a compound deposits on the column wall is related to its enthalpy of sublimation.
Studies conducted by Zvara and Hübener between 1976 and 1982 used this technique to investigate this compound. wikipedia.org These experiments confirmed predictions that this compound is a moderately volatile element. The volatility can be enhanced by forming specific compounds, such as this compound hexafluoroacetylacetonate. wikipedia.org Based on these and other studies, the enthalpy of sublimation for metallic this compound has been estimated, providing key data for characterizing its metallic properties. wikipedia.org
| Property | Value | Note |
|---|---|---|
| Enthalpy of Sublimation | 134–142 kJ/mol | Estimated value for metallic Md. wikipedia.org |
| Melting Point | ~827 °C | Predicted value. wikipedia.orgperiodic-table.com |
| Metallic Radius | ~194 ± 10 pm | Predicted for divalent metallic state. wikipedia.org |
| Crystal Structure | Face-centered cubic | Predicted for metallic state. wikipedia.org |
Radiocoulometry and Radiopolarography in Electrochemical Studies
To determine the electrochemical properties of tracer-level elements like this compound, standard electrochemical methods are insufficient. Instead, techniques that rely on detecting the radioactivity of the deposited atoms are employed. Radiocoulometry involves depositing the radionuclide onto an electrode at a controlled potential and then quantifying the amount deposited by measuring its radioactive emissions. By varying the potential, one can determine the amount of material plated and thereby deduce redox potentials.
Radiopolarography is a related technique that measures the limiting current at a dropping mercury electrode as a function of the applied potential. The half-wave potential obtained from the polarographic wave is related to the standard reduction potential of the species. These sensitive radiochemical-electrochemical methods were instrumental in measuring the equilibrium between Md(III) and Md(II) and establishing the standard reduction potential of the Md³⁺/Md²⁺ couple. wikipedia.orgnih.gov
Co-Crystallization Behavior with Carrier Elements
Co-crystallization is a technique where trace amounts of an element are incorporated into the crystal lattice of a macroscopic quantity of another compound, known as a carrier. This method is invaluable for studying the chemical behavior of elements available only at the tracer scale, as the precipitation behavior of the trace element reveals information about its oxidation state and ionic radius.
The chemistry of this compound has been effectively explored using this technique. Experiments have shown that this compound(III) co-precipitates with insoluble hydroxides and fluorides of trivalent lanthanides, such as lanthanum fluoride. wikipedia.orgebsco.com This behavior confirms that Md(III) acts similarly to other trivalent actinides and lanthanides in solution. wikipedia.org
Furthermore, co-crystallization has been used to investigate the more elusive +1 and +2 oxidation states. The elution behavior of Md(II) has been shown to be similar to that of Sr(II) and Eu(II), suggesting it would co-precipitate with salts of these divalent ions. wikipedia.org Studies on the potential Md(I) state involved co-crystallization with alkali metal chlorides, where the formation of mixed crystals was interpreted as evidence for the formation of monovalent this compound. wikipedia.org
| This compound Oxidation State | Carrier Element / Compound Type | Principle |
|---|---|---|
| Md(III) | Trivalent Lanthanide Salts (e.g., LaF₃, La(OH)₃) | Md³⁺ has similar ionic radius and chemical properties to Ln³⁺ ions, allowing it to substitute into the crystal lattice. wikipedia.org |
| Md(II) | Divalent Strontium (Sr²⁺) or Europium (Eu²⁺) Salts | The chemical behavior and elution properties of Md²⁺ are homologous to Sr²⁺ and Eu²⁺. wikipedia.org |
| Md(I) (Tentative) | Alkali Metal Chlorides (e.g., CsCl) | Reported formation of mixed crystals suggests Md⁺ behaves similarly to monovalent alkali metal ions. wikipedia.org |
Theoretical Frameworks and Computational Studies
Theoretical Determination of Spectroscopic Properties
Electric Dipole Transition Amplitudes
The study of electric dipole (E1) transition amplitudes is fundamental to understanding the electronic structure and spectroscopic properties of atoms. For Mendelevium, experimental data on these transitions are scarce due to the element's ephemeral nature. Consequently, theoretical calculations play a crucial role in predicting these amplitudes, guiding experimental efforts, and validating theoretical models researchgate.netresearchgate.netarxiv.org.
Advanced computational methods, such as the configuration interaction (CI) method, often combined with many-body perturbation theory (MBPT) or the Configuration Interaction plus Perturbation Theory (CIPT) method, are employed to calculate these properties researchgate.netresearchgate.netarxiv.orgarxiv.org. These calculations aim to determine energy levels, ionization potentials, electron affinities, and hyperfine structure, alongside electric dipole transition amplitudes between the ground state and low-lying excited states of opposite parity researchgate.netresearchgate.netarxiv.org. Relativistic effects, which become increasingly significant for heavy elements like this compound, are explicitly included in these calculations, as they profoundly influence the electronic structure and transition probabilities researchgate.netresearchgate.netarxiv.org. By performing similar calculations for lighter homologs, such as Thulium (Tm), researchers can validate their methods and estimate the accuracy of their predictions for this compound researchgate.netresearchgate.net.
Table 1: Calculated Excited Configurations and Transition Amplitudes for this compound (Md I)
| No. | Configuration | Term | J | Energy (cm⁻¹) | ΔE (cm⁻¹) | g (a.u.) |
| 1 | 5f¹³7s² | ²F | 7/2 | 0 | 0 | 1.1429 |
| 2 | 5f¹³7s² | ²F | 5/2 | 8382 | 8771 | 0.8572 |
| 3 | 5f¹³7s7p | ⁴F | 7/2 | 19223 | 19223 | 1.2481 |
| 4 | 5f¹³7s7p | ⁸H | 7/2 | 20174 | 20174 | 1.0750 |
| 5 | 5f¹³7s7p | ⁸H | 9/2 | 20647 | 20647 | 1.1943 |
| 6 | 5f¹³7s7p | ¹²I | 5/2 | 21013 | 21013 | 1.1151 |
| 7 | 5f¹³7s7p | ²D | 3/2 | 25149 | 25149 | 0.8659 |
| 8 | 5f¹³7s7p | ¹⁴J | 5/2 | 25548 | 25548 | 1.0736 |
| 9 | 5f¹³7s7p | ⁶G | 9/2 | 25613 | 25613 | 1.2697 |
| 10 | 5f¹³7s7p | ⁴F | 7/2 | 25764 | 25764 | 1.2031 |
| 11 | 5f¹³7s7p | ²G | 9/2 | 28796 | 28796 | 1.1288 |
| 12 | 5f¹³7s7p | ¹²I | 5/2 | 28817 | 28817 | 1.1625 |
| 13 | 5f¹³7s7p | ¹²I | 3/2 | 36534 | 36534 | 0.7038 |
| 14 | 5f¹²6d7s² | ⁶F | 3/2 | 37857 | 37857 | 1.0541 |
Note: Energy values (ΔE) are relative to the ground state. 'g' represents the calculated electric dipole transition amplitudes. researchgate.net
Modeling of Chemical Interactions and Bonding
The chemical properties of this compound are largely inferred from theoretical models and extrapolations based on its position in the actinide series and the behavior of its lighter homologs. Due to the extremely limited quantities produced, direct experimental chemical studies are challenging, making computational modeling indispensable samaterials.com.
A significant factor influencing this compound's chemistry is the pronounced effect of relativity. Relativistic effects, arising from the high velocity of electrons in heavy atoms, cause contraction of s and p orbitals and expansion of d and f orbitals royalsocietypublishing.orgarxiv.orgwikipedia.org. For this compound, these effects are predicted to stabilize the 5f electrons, contributing to a more pronounced divalent (+2) oxidation state alongside the expected trivalent (+3) state, which is characteristic of most actinides ebsco.comwikipedia.org. Theoretical calculations, including relativistic density-functional theory (DFT), are employed to model these interactions and predict properties such as oxidation states, reactivity, and chemical bonding researchgate.netresearchgate.net.
Predicted physical properties, derived from trends observed in heavier actinides, provide a basis for understanding this compound's potential chemical behavior:
Table 2: Predicted Physical Properties of this compound
| Property | Value | Remarks |
| Atomic Number | 101 | Synthetic element |
| Atomic Mass | ~258 | Based on most stable isotope |
| Predicted Melting Pt. | 827 °C | Estimated value |
| Predicted Density | ~10.3 g/cm³ | Based on trends in actinide series |
| Thermal Conductivity | 10 W/(m·K) | Predicted value |
| Electron Configuration | [Rn] 5f¹³ 7s² | Standard configuration |
| Oxidation States | +3 (dominant), +2 (confirmed) | +1 (unconfirmed) |
| State at 20°C | Solid (predicted) | Metallic |
Nuclear Theory Predictions and Comparison with Experimental Observations
This compound's nuclear properties are characterized by its numerous radioactive isotopes, all of which are synthetically produced and possess short half-lives. Seventeen isotopes of this compound are known, with mass numbers ranging from 244 to 260 ebsco.comwikipedia.orgchemicool.comchemlin.org. Nuclear theory plays a vital role in predicting the existence, half-lives, and decay modes of these isotopes, which are then compared with experimental findings.
The most stable known isotope is 258Md, with a half-life of approximately 51.59 days wikipedia.orgchemicool.com. However, the isotope 256Md, with a half-life of about 77.7 minutes, is frequently used in chemical experiments due to its greater production yield ebsco.comwikipedia.orgchemicool.com. Other isotopes, such as 260Md (approx. 27.8 days) and 257Md (approx. 5.52 hours), also contribute to the understanding of this compound's nuclear landscape ebsco.comwikipedia.orgchemicool.com.
Recent research has focused on discovering and characterizing new, more neutron-deficient isotopes, such as 244Md. The discovery of 244Md, an odd-odd nucleus, involved comparing experimental observations of its decay properties (primarily alpha decay with a half-life around 0.4 seconds) with theoretical predictions, confirming its existence and providing insights into nuclear structure at the edges of the nuclidic chart sciencedaily.comeurekalert.orglbl.gov. These studies highlight the interplay between theoretical nuclear models and experimental verification in extending our knowledge of superheavy elements.
Table 3: Key Isotopes of this compound and Their Properties
| Isotope | Mass Number | Half-life | Primary Decay Mode(s) | Notes |
| 244Md | 244 | ~0.4 s | Alpha decay | Lightest known isotope; discovery confirmed |
| 256Md | 256 | ~77.7 minutes | Electron capture, Alpha decay | Commonly used in chemical experiments |
| 257Md | 257 | ~5.52 hours | Alpha decay | |
| 258Md | 258 | ~51.59 days | Spontaneous fission, Electron capture | Longest-lived known isotope |
| 259Md | 259 | ~96 minutes | Electron capture | |
| 260Md | 260 | ~27.8 days | Spontaneous fission | Also cited as longest-lived |
Note: Half-lives and decay modes can vary slightly between sources and represent the most commonly cited values.
Compound Names Mentioned:
this compound (as an element, not a compound)
Hydroxides (mentioned in ebsco.com in context of chemical reactions, but not detailed in theoretical bonding)
Fluorides (mentioned in ebsco.com in context of chemical reactions, but not detailed in theoretical bonding)
Acetic acid (mentioned in ebsco.com in context of chemical reactions, but not detailed in theoretical bonding)
Interactions Within the Actinide and Transactinide Series
Mendelevium's Position in the Actinide Series and Deviations from Trends
This compound (Md, Z=101) marks the final element in the traditional actinide series, characterized by the filling of the 5f subshell. wikipedia.org Its electronic configuration is complex, with predictions suggesting [Rn] 5f¹³ 7s² or [Rn] 5f¹⁴ 7s¹, with relativistic effects significantly impacting orbital energies. numberanalytics.com While it completes the 5f electron shell, this compound's chemical properties exhibit notable deviations from the trends observed in lighter actinides. collegedunia.com A key deviation is the increased stability and reduced involvement of the 5f electrons in chemical bonding compared to earlier actinides. This stabilization leads to a partial return towards more ionic chemical characteristics, reminiscent of the later lanthanides. vedantu.com
Comparison of Chemical Behavior with Lighter Actinide Homologs
The predominant oxidation state for this compound is +3, aligning with the behavior of lighter actinides such as Americium (Am), Curium (Cm), Berkelium (Bk), and Californium (Cf). wikipedia.org However, this compound distinguishes itself by exhibiting a stable +2 oxidation state, a characteristic less pronounced or absent in many of its predecessors. collegedunia.com This accessible +2 state in this compound is comparable in stability to that observed in Nobelium (No). collegedunia.com
Table 1: Oxidation States of this compound and Selected Lighter Actinides
| Element | Primary Oxidation State | Other Known/Stable Oxidation States |
| Americium (Am) | +3 | +4, +5, +6 |
| Curium (Cm) | +3 | +4 |
| Berkelium (Bk) | +3 | +4 |
| Californium (Cf) | +3 | +4 |
| This compound (Md) | +3 | +2 |
Relativistic Effects and the Actinide Contraction Phenomenon
Relativistic effects significantly influence the electronic structure of this compound and other heavy elements. numberanalytics.com These effects cause a contraction of the 7s and 7p atomic orbitals and a stabilization of the 5f orbitals, which contributes to the completion of the 5f electron shell. wikipedia.org The actinide contraction, characterized by the gradual decrease in atomic and ionic radii across the series, is amplified by these relativistic phenomena. numberanalytics.comcollegedunia.com This amplification occurs because relativistic effects reduce the shielding effectiveness of the 5f electrons, leading to a stronger effective nuclear charge experienced by the outer electrons. numberanalytics.comcollegedunia.comwikipedia.org
Table 2: Ionic Radii of Selected Actinides (Coordination Number 8)
| Ion | Ionic Radius (pm) |
| Bk³⁺ | ~97 |
| Cf³⁺ | ~95 |
| Es³⁺ | ~93 |
| Md³⁺ | ~92 |
Implications for the Chemical Characterization of Heavier Transactinide Elements
The chemical characteristics observed in this compound, particularly its stable +2 oxidation state and the relativistic stabilization of its 5f shell, provide crucial insights for predicting the chemistry of subsequent transactinide elements. fiveable.menih.gov Understanding these relativistic influences is fundamental for developing theoretical models that can anticipate the properties of elements beyond Lawrencium, where relativistic effects become increasingly dominant. fiveable.menih.govpsi.chlibretexts.org The experimental characterization of these superheavy elements, including this compound, is severely challenged by their extremely short half-lives and low production yields. fiveable.menih.govpsi.chlibretexts.org Consequently, theoretical predictions derived from studies on elements like this compound are essential for guiding experimental efforts and understanding the behavior of the heaviest elements. fiveable.menih.govpsi.chlibretexts.org
Mentioned Elements:
| Element | Symbol | Atomic Number |
| This compound | Md | 101 |
| Actinium | Ac | 89 |
| Thorium | Th | 90 |
| Protactinium | Pa | 91 |
| Uranium | U | 92 |
| Neptunium (B1219326) | Np | 93 |
| Plutonium | Pu | 94 |
| Americium | Am | 95 |
| Curium | Cm | 96 |
| Berkelium | Bk | 97 |
| Californium | Cf | 98 |
| Einsteinium | Es | 99 |
| Fermium | Fm | 100 |
| Nobelium | No | 102 |
| Lawrencium | Lr | 103 |
Future Directions in Mendelevium Research
Prospects for Synthesizing New Mendelevium Isotopes
The synthesis of new this compound isotopes is crucial for expanding our knowledge of nuclear stability and the properties of superheavy elements. Seventeen known radioisotopes of this compound range in atomic mass from 244Md to 260Md wikipedia.org. The longest-lived and most stable isotope is 258Md, with a half-life of approximately 51.5 days wikipedia.orgebsco.comchemicool.comfactmonster.comisoflex.comlivescience.com. However, shorter-lived isotopes like 256Md (around 77.7 minutes) are more commonly produced for chemical studies due to a larger production scale wikipedia.orgebsco.com.
Future research aims to synthesize heavier, potentially more neutron-rich isotopes, which may exhibit longer half-lives and provide access to the predicted "island of stability" fiveable.me. Challenges in synthesizing new isotopes include extremely low production cross-sections and the need for highly sensitive detection methods sci.newslbl.gov. Advances in accelerator technology and target preparation are vital for increasing production rates. For instance, the discovery of the lightest isotope, 244Md, required sophisticated equipment and precise measurements due to the similar decay properties of neighboring isotopes sci.newslbl.gov. Future experiments will likely involve optimizing nuclear reaction pathways, such as variations of bombardment reactions using heavier ions or more neutron-rich projectiles, to access undiscovered isotopes wikipedia.orgvedantu.com.
Advances in Atom-at-a-Time Chemical Methodologies
Due to the extremely low production rates (often only a few atoms) and short half-lives of this compound isotopes, traditional chemical analysis methods are inapplicable. Consequently, research relies heavily on "atom-at-a-time" chemistry techniques, where the chemical properties of individual atoms are inferred from their radioactive decay characteristics examples.comacs.orgosti.govacs.org. These methods allow for the study of chemical behavior within the fleeting moments an atom exists.
Key advancements in this field include the refinement of gas-phase chromatography and liquid-phase separation techniques academie-sciences.frgsi.deepj-conferences.org. Gas-phase chromatography measures the volatility of this compound atoms or their compounds by observing their adsorption enthalpy on column surfaces academie-sciences.frgsi.de. Liquid-phase chromatography, conversely, exploits differences in complex formation by measuring distribution coefficients academie-sciences.frgsi.de. Advances in detector sensitivity and data analysis are continuously improving the ability to isolate and identify the chemical state of single atoms. These methodologies are essential for comparing this compound's chemical properties with its lighter homologs and testing theoretical predictions examples.comacs.orgosti.govacs.org.
Refinement of Theoretical Models for Enhanced Predictive Power
Theoretical models, particularly those employing relativistic quantum chemistry, are indispensable for predicting the properties of this compound and other superheavy elements fiveable.meacademie-sciences.frepj-conferences.orgroyalsocietypublishing.orgresearchgate.netnih.govucl.ac.ukuni-kassel.degsi.deresearchgate.netresearchgate.netmdpi.com. The high atomic number of this compound (Z=101) means that relativistic effects significantly influence its electronic structure and chemical behavior, often causing deviations from trends observed in lighter elements fiveable.meacademie-sciences.frepj-conferences.orgroyalsocietypublishing.orgnih.govllnl.gov.
These theoretical calculations predict properties such as electronic configurations, oxidation states (+3 and +2 are confirmed, with +1 unconfirmed ebsco.comlivescience.comvedantu.comnih.govazom.com), ionization potentials, and atomic/ionic radii fiveable.meepj-conferences.orgresearchgate.netgsi.de. By comparing these predictions with experimental results from atom-at-a-time studies, theoretical models can be refined. This iterative process enhances their predictive power, guiding experimentalists in designing new synthesis strategies and chemical experiments. For example, understanding relativistic effects on orbital energies is crucial for accurately predicting this compound's chemical reactivity and its position within the periodic table fiveable.meacademie-sciences.frepj-conferences.orgroyalsocietypublishing.orgnih.gov. Nuclear models are also employed to predict the stability and decay modes of potential new isotopes fiveable.me.
Contributions to the Understanding of Superheavy Element Chemistry and Nuclear Physics
The study of this compound plays a vital role in advancing our comprehension of the chemistry and nuclear physics of superheavy elements (SHEs). By investigating its chemical properties, researchers can identify trends and deviations within the actinide series and the broader periodic table examples.comosti.govacs.orgllnl.govengineercalculator.com. The significant relativistic effects experienced by this compound's electrons provide critical data for understanding how these effects alter chemical behavior at the extreme end of the periodic table fiveable.meacademie-sciences.frepj-conferences.orgroyalsocietypublishing.orgnih.govllnl.gov.
This compound's chemistry helps validate or challenge theoretical models that predict the properties of elements beyond Uranium. For instance, its behavior can indicate whether elements in the 7th period align with expectations based on their lighter homologs or if relativistic effects necessitate a re-evaluation of their placement fiveable.meepj-conferences.orgllnl.gov.
From a nuclear physics perspective, the synthesis and characterization of this compound isotopes contribute to mapping the landscape of nuclear stability. The pursuit of longer-lived isotopes and the study of decay chains provide essential data for nuclear structure models and the ongoing search for the hypothesized "island of stability" fiveable.meresearchgate.net. The techniques developed for this compound's discovery and study have also paved the way for the synthesis and investigation of even heavier elements factmonster.comexamples.comacs.orgosti.govacs.org.
This compound Isotopes
| Isotope | Atomic Mass (Da) | Half-life | Decay Mode(s) | Daughter Isotope |
| 244Md | 244.08116(40) | ~0.36 s | α, SF | 240Es |
| 245Md | 245.08086(28) | ~0.38 s | α | 241Es |
| 246Md | 246.08171(28) | ~0.92 s | α | 242Es |
| 256Md | 256.0941 | ~77.7 min | α, SF, EC | 252Es |
| 257Md | 257.09553 | ~5.52 h | α, SF, EC | 253Es |
| 258Md | 258.09857 | ~51.59 days | α, EC | 254Es |
| 259Md | 259.1005 | ~1.60 h | α, SF | 255Es |
| 260Md | 260.104 | ~31.8 days | α, SF, β⁻, EC | 256Es |
Elements Involved in this compound Synthesis and Study
| Element Name | Symbol | Atomic Number | Role in this compound Research |
| Einsteinium | Es | 99 | Common target material for this compound synthesis wikipedia.orgfactmonster.comisoflex.comlivescience.comvedantu.comnih.govazom.comengineercalculator.comrsc.org |
| Helium | He | 2 | Used as projectile (alpha particles) in synthesis reactions wikipedia.orgfactmonster.comisoflex.comlivescience.comvedantu.comnih.govazom.comengineercalculator.comrsc.org |
| Bismuth | Bi | 83 | Target material for lighter this compound isotopes wikipedia.orgvedantu.com |
| Argon | Ar | 18 | Projectile for lighter this compound isotopes wikipedia.orgvedantu.com |
| Plutonium | Pu | 94 | Target material for heavier this compound isotopes wikipedia.orgvedantu.com |
| Carbon | C | 6 | Projectile for heavier this compound isotopes wikipedia.orgvedantu.com |
| Americium | Am | 95 | Target material for heavier this compound isotopes wikipedia.orgvedantu.com |
| Nitrogen | N | 7 | Projectile for heavier this compound isotopes wikipedia.orgvedantu.com |
| Fermium | Fm | 100 | Daughter product of some Md isotopes wikipedia.orgisoflex.com; studied alongside Md vedantu.com |
| Nobelium | No | 102 | Daughter product of some Md isotopes wikipedia.orgisoflex.com; studied alongside Md vedantu.com |
| Lawrencium | Lr | 103 | Superheavy element studied with similar techniques acs.orgosti.govacs.orgucl.ac.ukgsi.de |
| Copernicium | Cn | 112 | Superheavy element whose chemistry is studied, often compared with relativistic effects researchgate.netllnl.gov |
| Rutherfordium | Rf | 104 | Superheavy element studied with similar techniques gsi.degsi.de |
| Dubnium | Db | 105 | Superheavy element studied with similar techniques gsi.de |
| Seaborgium | Sg | 106 | Superheavy element studied with similar techniques osti.govacs.orggsi.de |
Q & A
Q. How is Mendelevium synthesized, and what are the primary challenges in its production?
this compound is synthesized via nuclear bombardment:
- Method : Bombarding lighter actinides (e.g., einsteinium-253) with α-particles in cyclotrons or heavy-ion accelerators. For example, .
- Challenges : Limited by the "fermium wall" (rapid decay of fermium isotopes prevents neutron capture beyond ), necessitating single-atom-at-a-time synthesis .
- Verification : Ion-exchange chromatography coupled with α-spectroscopy confirms isotopic identity .
Q. What are the common oxidation states of this compound in aqueous solutions, and how are they determined experimentally?
this compound exhibits +2 and +3 oxidation states, determined via:
- Electrochemical studies : Comparative behavior with lanthanide homologs (e.g., thulium) in redox reactions. Md³⁺ shows adsorption affinity similar to Tm³⁺ in cation-exchange resins .
- Spectroscopic techniques : X-ray absorption near-edge structure (XANES) and relativistic DFT calculations to confirm electronic configurations .
Q. What precautions are necessary when handling this compound in laboratory settings?
- Containment : Use shielded gloveboxes or hot cells due to high α-radioactivity (e.g., , days) .
- Waste management : Immediate disposal of contaminated materials to avoid isotope accumulation .
Advanced Research Questions
Q. How do researchers differentiate between this compound isotopes with near-identical mass numbers (e.g., vs. )?
- FIONA (Filtering Ion Identification and Analysis) : Measures mass-to-charge ratios with <1 amu resolution. For , FIONA confirmed its mass via decay chains (e.g., α-decay to ) .
- Decay correlation : Track daughter isotopes (e.g., ) to distinguish from neighboring isotopes .
Q. What experimental evidence resolves contradictions in this compound’s proposed +1 oxidation state?
- Contradiction : Early claims of Md¹⁺ by Mikheev et al. were not replicated.
- Resolution : Electrochemical studies at Oak Ridge National Laboratory showed Md²⁺/Md³⁺ redox couples in HCl/ethanol solutions, with no detectable Md¹⁺. Cross-validated via solvent extraction and tracer techniques .
Q. How do relativistic effects influence this compound’s ionization potential and bonding behavior?
- Ionization potential : Measured at eV for using laser spectroscopy. Relativistic contraction of 7s orbitals stabilizes Md²⁺ .
- Bonding : 5f-electron delocalization in Md³⁺ compounds (e.g., MdF₃) differs from lanthanides, confirmed via computational models (e.g., Dirac-Fock methods) .
Q. What methodologies ensure reproducibility in this compound synthesis and characterization?
- Standard protocols :
Target preparation : High-purity einsteinium-253 (>98%) electrodeposited on beryllium foils .
Irradiation : Optimized beam energy (e.g., 40 MeV α-particles) to maximize yield .
Separation : Cation-exchange resins (e.g., AG50W-X8) with HNO₃/α-HIB eluents .
- Documentation : Detailed experimental logs (beam parameters, purification steps) per IUPAC guidelines .
Methodological Best Practices
- Data validation : Cross-check isotopic decay curves with known half-lives (e.g., , d) to avoid misassignment .
- Collaborative frameworks : Share protocols via platforms like the Beilstein Archives to enhance reproducibility .
- Ethical compliance : Adhere to radiation safety standards (e.g., ALARA principles) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
